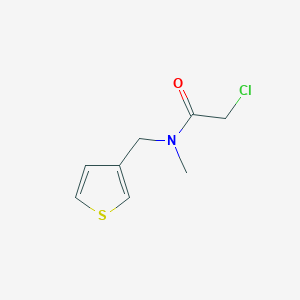
3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Research on Related Compounds
Electrophile and Nucleophile Synthesis Applications
- Alpha-nitro ketone compounds, structurally related to the query compound, have been synthesized and used as both electrophiles and nucleophiles. Such compounds have found applications in probing Drosophila nicotinic acetylcholine receptor interactions, indicating potential uses in neurological research and receptor studies (Zhang, Tomizawa, & Casida, 2004).
Luminescent Agent for Biological Imaging
- The synthesis of thiol-reactive luminescent agents, such as 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, demonstrates applications in fluorescence microscopy and mitochondrial targeting. This suggests potential research applications in cellular imaging and mitochondria-related studies (Amoroso et al., 2008).
Organic Synthesis and Catalysis
- Studies on iron-catalyzed benzannulation reactions between alkynes and various Grignard reagents have led to the efficient synthesis of phenanthrenes and congeners. This research highlights the compound's potential use in the synthesis of complex organic molecules and catalysis (Matsumoto, Ilies, & Nakamura, 2011).
Electrochemical Applications
- Research into the electrochemically induced substitution of polymers like polythiophenes with various nucleophiles opens up applications in material science, specifically in the modification and functionalization of conducting polymers (Qi, Rees, & Pickup, 1996).
Photoinitiators for UV-curable Coatings
- Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties have been explored as photoinitiators. This research suggests applications in the development of UV-curable coatings, beneficial for various industrial applications (Angiolini et al., 1997).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact, as well as any precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas of research that could be pursued, and any unsolved questions regarding its properties or behavior.
properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIVJOSNFDMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)


![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)




![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)


![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)